
3,5,7-Trihydroxy-4'-iodoflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7-Trihydroxy-4’-iodoflavone is a flavonoid compound characterized by the presence of three hydroxyl groups and an iodine atom attached to its flavone structure Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trihydroxy-4’-iodoflavone typically involves the iodination of a precursor flavonoid compound. One common method includes the use of iodine and an oxidizing agent to introduce the iodine atom at the desired position on the flavonoid structure. The reaction conditions often involve a solvent such as acetic acid and a catalyst to facilitate the iodination process.
Industrial Production Methods: Industrial production of 3,5,7-Trihydroxy-4’-iodoflavone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3,5,7-Trihydroxy-4’-iodoflavone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be used to replace the iodine atom.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce deiodinated flavonoids.
Scientific Research Applications
3,5,7-Trihydroxy-4’-iodoflavone has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex flavonoid derivatives.
Biology: Its antioxidant properties make it a subject of study for its potential protective effects against oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of natural antioxidants for food preservation and cosmetic formulations.
Mechanism of Action
The mechanism of action of 3,5,7-Trihydroxy-4’-iodoflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Properties: It induces apoptosis in cancer cells through the activation of specific signaling pathways and inhibition of cell proliferation.
Comparison with Similar Compounds
Kaempferol (3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one): A flavonoid with similar antioxidant properties but without the iodine atom.
Diosmetin (3’,5,7-Trihydroxy-4’-methoxyflavone): Another flavonoid with a methoxy group instead of an iodine atom, known for its anti-inflammatory and anticancer activities.
Uniqueness: 3,5,7-Trihydroxy-4’-iodoflavone is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to other flavonoids. This makes it a valuable compound for studying the effects of halogenation on flavonoid properties.
Properties
CAS No. |
328548-28-3 |
|---|---|
Molecular Formula |
C15H9IO5 |
Molecular Weight |
396.13 g/mol |
IUPAC Name |
3,5,7-trihydroxy-2-(4-iodophenyl)chromen-4-one |
InChI |
InChI=1S/C15H9IO5/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,17-18,20H |
InChI Key |
JZGNQOUGTXYCBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde](/img/structure/B12588645.png)
![Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]-](/img/structure/B12588661.png)
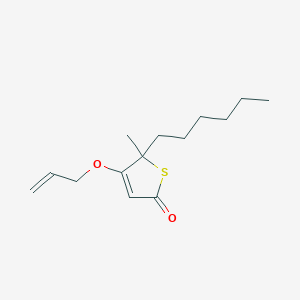
![[(1R)-2,2,2-Trifluoro-1-methoxyethyl]benzene](/img/structure/B12588672.png)
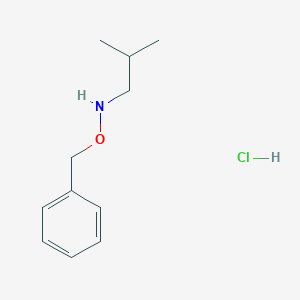
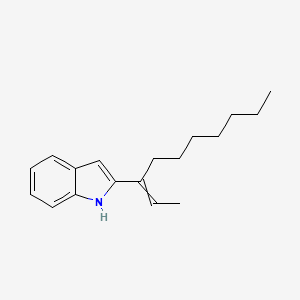
![4-[(S)-Phenyl{[(1S)-1-phenylethyl]amino}methyl]benzene-1,3-diol](/img/structure/B12588679.png)
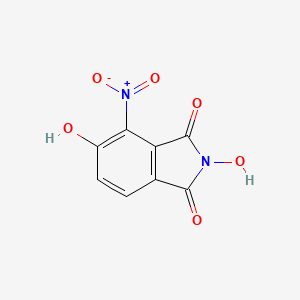
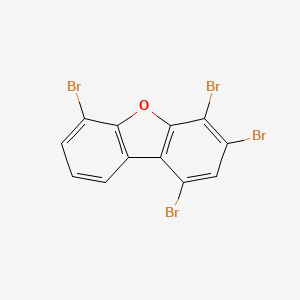
![5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B12588688.png)
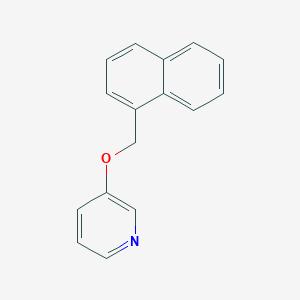

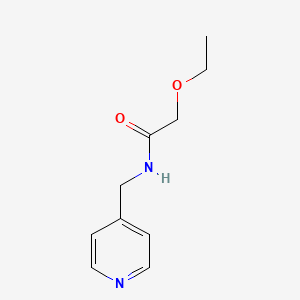
![Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12588704.png)
